molecular formula C19H16N4OS B2716414 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013795-52-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2716414
CAS No.: 1013795-52-2
M. Wt: 348.42
InChI Key: DRZHKBXQGUKEBV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by a benzothiazole moiety linked to the phenyl ring at position 3 of the pyrazole core. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBT) with appropriate amines or hydroxylamine derivatives is a common approach for forming such carboxamide linkages .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZHKBXQGUKEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by its coupling with a phenyl group and subsequent attachment to the pyrazole ring. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, DMF, and dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated their effectiveness against Mycobacterium tuberculosis, where they disrupt cell wall biosynthesis by targeting the DprE1 enzyme .

Anticancer Properties

The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. In vitro studies have suggested that it can induce apoptosis in cancer cells by modulating key signaling pathways. This includes the inhibition of proliferation and promotion of cell cycle arrest in various cancer cell lines .

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects. It has been investigated for its potential to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzothiazole moieties enhances the charge transport properties, improving device efficiency .

Fluorescent Probes

Due to its distinct fluorescence characteristics, this compound has been utilized as a fluorescent probe in biological imaging. It can selectively bind to specific biomolecules, allowing for real-time monitoring of cellular processes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole : The synthesis begins with the cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Coupling Reaction : The benzothiazole intermediate is then coupled with a phenyl ring via a Suzuki or Heck coupling reaction.
  • Final Carboxamide Formation : The final step involves the introduction of the pyrazole and carboxamide functionalities through condensation reactions under specific conditions.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated inhibition of Mycobacterium tuberculosis growth by targeting DprE1 enzyme .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines through cell cycle arrest mechanisms.
Study CNeuroprotective EffectsReduced oxidative stress in neuronal cells, suggesting potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in anti-inflammatory applications or interact with DNA in anticancer treatments. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their comparative features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide - 1,5-dimethyl
- 3-(benzothiazol-2-yl)phenyl
~377.44 (calculated) Likely kinase inhibition (inferred from benzothiazole moiety) N/A
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) Pyrazole-3-carboxamide - 4-fluorophenyl
- p-tolyl
- 3,5-di-tert-butyl-4-hydroxyphenyl
485.2479 (exact mass) Antioxidant activity; structural rigidity from bulky tert-butyl groups
N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) Pyrazole-3-carboxamide - Hydroxylamine-benzyl
- Aryl substituents
Variable Enhanced solubility due to hydroxylamine group; potential pro-drug activation
N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives Acrylamide-pyridine hybrid - Thiazol-2-yl amino
- Acrylamide linker
Variable CDK7 inhibition; anticancer applications (patented)

Key Comparative Insights

Substituent Impact on Bioactivity: The benzothiazole group in the target compound is structurally distinct from the 4-fluorophenyl and p-tolyl groups in compound 6b . Benzothiazoles are known to enhance DNA intercalation and kinase binding, whereas fluorinated aryl groups often improve metabolic stability and lipophilicity.

Synthetic Flexibility :

  • The target compound’s synthesis likely employs carbodiimide coupling (EDCI/HOBT) similar to 5a-c , but diverges in the choice of amine (benzothiazole-linked aniline vs. hydroxylamine derivatives) .

Therapeutic Potential: While the target compound’s benzothiazole moiety aligns with kinase-targeting scaffolds, its exact mechanism remains uncharacterized. In contrast, acrylamide-pyridine hybrids (e.g., CDK7 inhibitors from ) demonstrate explicit anticancer activity via kinase inhibition, suggesting a possible parallel pathway for the target molecule.

Research Findings and Limitations

  • Gaps in Data: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation and reported properties of analogues.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole core fused with a benzothiazole moiety and a carboxamide functional group. These structural elements are known to contribute to various pharmacological effects, including antimicrobial and anticancer activities. The presence of the benzothiazole ring enhances interactions with biological targets, which is crucial for its mechanism of action.

Property Details
Molecular Formula C₁₉H₁₆N₄OS
Molecular Weight 348.4 g/mol
Functional Groups Pyrazole, Benzothiazole, Carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing various coupling agents and reagents such as hydroxybenzotriazole and carbodiimides. The synthetic routes can be optimized for yield and purity, facilitating further studies on its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key proteins or enzymes essential for bacterial survival, such as those involved in cell wall synthesis .

Table 1: Antimicrobial Activity Results

Bacterial Strain Zone of Inhibition (mm) Control (Streptomycin)
E. coli1520
S. aureus1822
P. mirabilis1219
B. subtilis1621

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have indicated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The anticancer activity is likely due to the unique structural features that enhance its interaction with cellular targets involved in tumor growth and proliferation .

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability across multiple cancer types. This suggests that the compound may act through multiple pathways to exert its cytotoxic effects.

Q & A

Q. What are the established synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via multi-step protocols involving: (i) Condensation of benzo[d]thiazole derivatives with substituted phenyl precursors to form the core heterocyclic system. (ii) Coupling reactions (e.g., carboxamide formation) using reagents like EDCI/HOBt or DCC in anhydrous DMF . (iii) Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yields. For example, K₂CO₃ in DMF at room temperature is commonly used for nucleophilic substitutions .
  • Key Intermediates :
  • 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (precursor for pyrazole-thiazole coupling) .
  • N-Substituted thioureas for cyclization into thiadiazole or triazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Techniques :
  • ¹H/¹³C NMR : Assign peaks for pyrazole (C-3, C-5 methyl groups at δ ~2.3–2.5 ppm), benzo[d]thiazole (aromatic protons at δ ~7.2–8.1 ppm), and carboxamide (NH at δ ~10–12 ppm) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bending (~750–800 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₉H₁₇N₃OS requires m/z = 335.1094) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and target interactions of this compound?

  • DFT Applications :
  • Calculate HOMO-LUMO gaps to predict reactivity. For example, benzo[d]thiazole derivatives often exhibit low band gaps (~3–4 eV), enhancing charge transfer in biological systems .
  • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
    • Docking Studies :
  • Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like kinases or GPCRs. Prioritize hydrophobic interactions with benzo[d]thiazole and hydrogen bonding with the carboxamide group .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy)?

  • Methodological Recommendations :
  • Dose-Response Analysis : Validate IC₅₀/EC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific effects .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. phenyl groups on pyrazole) using standardized assays .
  • Control Experiments : Test for off-target interactions (e.g., cytochrome P450 inhibition) to confirm specificity .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts (e.g., regioisomers or oxidation products)?

  • Design of Experiments (DoE) :
  • Apply factorial design (e.g., 2³ matrix) to assess variables: temperature (20–80°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) .
  • Use response surface methodology (RSM) to identify optimal conditions. For example, DMF at 50°C with 10 mol% K₂CO₃ maximizes yield (~75%) .
    • Byproduct Mitigation :
  • Introduce protecting groups (e.g., Boc for amines) during coupling steps .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. What advanced techniques are used to study crystallographic or supramolecular properties of this compound?

  • Single-Crystal X-ray Diffraction :
  • Resolve bond lengths (e.g., C-N in pyrazole: ~1.34 Å) and dihedral angles (e.g., benzo[d]thiazole-phenyl torsion: ~15–25°) .
    • Hirshfeld Surface Analysis :
  • Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) using CrystalExplorer .

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